Metoprolol Acid
Description
Significance of Metoprolol (B1676517) Acid as a Human Metabolite
Metoprolol undergoes significant metabolism, primarily in the liver, largely mediated by cytochrome P450 enzymes, particularly CYP2D6. mdpi.comnih.govdrugbank.com This metabolic process yields several metabolites, with metoprolol acid being identified as a high-abundance substance in urine. nih.gov The main metabolic pathway leading to this compound involves the demethylation of metoprolol to O-desmethylmetoprolol, which is then further oxidized to this compound. nih.gov While this compound is considered a urinary metabolite, it is reported to have no pharmacological activity. medchemexpress.com The presence and concentration of this compound in biological samples, such as urine, can be indicative of metoprolol exposure and can also reflect the activity of metabolic enzymes like CYP2D6, which exhibits significant genetic polymorphism influencing drug metabolism rates. nih.govnih.govdoaj.org
Research has confirmed the presence of this compound, alongside other metabolites like α-hydroxymetoprolol and O-desmethylmetoprolol, in human urine samples. nih.gov Studies utilizing techniques such as liquid chromatography coupled with high-resolution mass spectrometry have been instrumental in identifying and quantifying these metabolites. nih.govresearchgate.netnih.gov
Importance of this compound as an Environmental Contaminant of Emerging Concern
Metoprolol is considered an emerging contaminant due to its high consumption and its detection in various environmental matrices, including surface water and wastewater effluents. researchgate.netnih.govnih.govresearchgate.net this compound is also frequently detected in the environment, often at higher concentrations than the parent compound, highlighting its persistence during wastewater treatment processes. researchgate.netnih.gov
Wastewater treatment plants (WWTPs) are identified as a significant source of metoprolol and its metabolites entering the environment, as their removal during conventional treatment can be incomplete. researchgate.net Studies have shown that this compound can be formed during the biological treatment of metoprolol in activated sludge. researchgate.net Its recalcitrance compared to the parent compound contributes to its prevalence in WWTP effluents and receiving waters. researchgate.netnih.gov
Research on the environmental fate of this compound includes investigations into its biodegradation in different environmental compartments, such as hyporheic zone sediments. nih.govd-nb.info These studies explore the potential for microbial communities to transform or degrade this compound under varying conditions.
Current Research Landscape and Key Unanswered Questions Regarding this compound
Current academic research on this compound focuses on several key areas:
Metabolic Profiling: Further characterization of this compound and other metabolites in diverse human populations and under different physiological conditions is ongoing. Recent studies have identified previously unreported metoprolol metabolites, including potentially glucuronidated and hydroxylated forms of this compound, underscoring the complexity of metoprolol metabolism and the need for further investigation. nih.gov
Environmental Fate and Transport: Research continues to explore the persistence, degradation pathways, and transport of this compound in various environmental matrices, including water, soil, and sediment. Understanding the factors influencing its removal during wastewater treatment and its behavior in natural aquatic systems is crucial.
Ecotoxicity: While some studies have assessed the ecotoxicity of metoprolol and its known transformation products, the specific ecotoxicological profile of this compound at environmentally relevant concentrations requires further investigation. researchgate.net
Analytical Methods: Development and refinement of sensitive and selective analytical methods, such as liquid chromatography coupled with mass spectrometry, are essential for accurate detection and quantification of this compound in complex biological and environmental samples. mdpi.commedchemexpress.comresearchgate.netnih.gov
Key unanswered questions include the potential long-term environmental impacts of persistent this compound, the full spectrum of its transformation products under various environmental conditions, and a more comprehensive understanding of the microbial communities and enzymatic pathways involved in its biodegradation. Furthermore, while considered pharmacologically inactive, the potential for this compound to exert subtle biological effects, particularly in non-target organisms in the environment, warrants further exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881080 | |
| Record name | Metoprolol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-14-4 | |
| Record name | Metoprolol acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METOPROLOL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6I8U8OX8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation of Metoprolol Acid
Elucidation of Metabolic Pathways Leading to Metoprolol (B1676517) Acid Formation
The formation of metoprolol acid is a result of oxidative metabolism of the metoprolol side chain.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Metoprolol Metabolism and Subsequent this compound Generation
Metoprolol is primarily metabolized by CYP2D6, although CYP3A4 also contributes to its metabolism, particularly at higher concentrations nih.govwikipedia.orgresearchgate.net. Other enzymes like CYP2B6 and CYP2C9 may also play a minor role nih.govmdpi.com. CYP2D6 is estimated to be responsible for the majority of metoprolol metabolism in individuals who are extensive metabolizers mdpi.com. While CYP2D6 is the critical enzyme, it is not the exclusive one involved pharmgkb.org. Inhibition studies have shown that CYP3A4, CYP2B6, and CYP2C9 contribute to the different metabolic pathways of metoprolol, including O-demethylation and N-dealkylation nih.govpharmgkb.org.
Table 1: Contribution of CYP Enzymes to Metoprolol Metabolism Pathways
| Metabolic Pathway | Primary Enzyme | Contributing Enzymes (Minor) | Estimated Contribution by CYP2D6 (Extensive Metabolizers) | Contribution by CYP3A4, 2B6, 2C9 (in vitro) |
| α-Hydroxylation | CYP2D6 | CYP3A4, 2B6, 2C9 | ~10% of dose nih.gov | 4.0 ± 0.7% nih.govpharmgkb.org |
| O-Demethylation | CYP2D6 | CYP3A4, 2B6, 2C9 | ~65% of dose nih.govchapman.eduualberta.ca | 19.0 ± 2.6% nih.govpharmgkb.org |
| N-Dealkylation | CYP2D6 | CYP3A4, 2B6, 2C9 | <10% of dose nih.govchapman.edu | 7.6 ± 1.7% nih.govpharmgkb.org |
| Oxidative Deamination | Not specified | Leads to this compound nih.gov |
This compound is the end product of a metabolic pathway that involves oxidative steps nih.govresearchgate.net.
O-Demethylation as a Precursor Pathway to this compound
O-demethylation is a major metabolic pathway for metoprolol, leading to the formation of O-desmethyl metoprolol nih.govpharmgkb.orgwikipedia.orgresearchgate.net. This metabolite is then rapidly oxidized to form this compound pharmgkb.orgresearchgate.netresearchgate.net. While O-demethylation itself produces O-desmethyl metoprolol, the subsequent oxidation of this intermediate is a key step in the generation of this compound pharmgkb.orgresearchgate.netresearchgate.net.
Oxidative Deamination in this compound Formation
Oxidative deamination of the side chain of metoprolol is another principal pathway contributing to the formation of carboxylic acid metabolites, including this compound nih.govmedsafe.govt.nz. This process involves the removal of the isopropylamine (B41738) group and subsequent oxidation nih.gov. Some sources indicate that N-dealkylation to N-deisopropylmetoprolol may occur, and the resulting aldehyde can be oxidized to the corresponding acid nih.gov.
Stereoselective Aspects of Metoprolol Metabolism and this compound Enantiomer Formation
Metoprolol is administered as a racemic mixture of R- and S-enantiomers wikipedia.orgnih.gov. The metabolism of these enantiomers is stereoselective wikipedia.orgchapman.eduualberta.camdpi.com. CYP2D6 exhibits stereoselectivity in metoprolol metabolism nih.govchapman.eduualberta.ca. O-demethylation, a major pathway leading to this compound, favors the R-(+)-metoprolol enantiomer chapman.eduualberta.ca. This stereoselectivity in metabolism contributes to the observed plasma concentration ratios of the enantiomers chapman.edu. This compound itself exists as enantiomers ((2R)- and (2S)-metoprolol acid), which are major metabolites of (2R)- and (2S)-metoprolol, respectively researchgate.net. Studies have investigated the enantioselective separation and analysis of these acid metabolites in biological fluids researchgate.net. Following oral administration of racemic metoprolol, the urinary acidic metabolite accounts for a significant portion of the dose, with an R/S ratio that can be determined through stereoselective analysis researchgate.net.
In Vitro Studies on this compound Biogenesis
In vitro studies using systems such as human liver microsomes, HepaRG cells, and primary human hepatocytes have been employed to investigate the metabolic pathways of metoprolol and the formation of its metabolites, including this compound nih.govpharmgkb.org. These studies have helped to identify the specific CYP enzymes involved and their relative contributions to the different metabolic routes nih.govpharmgkb.org. For instance, inhibition studies using human liver microsomes have quantified the contribution of CYP3A4, CYP2B6, and CYP2C9 to O-demethylation and N-dealkylation of metoprolol nih.govpharmgkb.org. Mass spectrometry techniques, such as HPLC coupled with ESI-QqQLIT mass spectrometry, have been used in in vitro systems to simulate metabolism and identify metabolites based on their fragmentation patterns, confirming the structure of this compound as a main metabolite pluscommunication.eu.
In Vivo Investigations into this compound Pharmacometabolomics
In vivo studies, including pharmacometabolomic approaches, have been conducted to investigate the metabolic fate of metoprolol and the presence of its metabolites, such as this compound, in biological samples like urine researchgate.netnih.gov. These studies have confirmed this compound as a high-abundance metabolite in urine nih.gov. Pharmacometabolomic profiling has been used to identify urinary metabolites associated with metoprolol treatment and to correlate these profiles with patient CYP2D6 genotypes researchgate.net. Such investigations provide insights into the interindividual variability in metoprolol metabolism and the impact of genetic polymorphisms on the formation and excretion of this compound researchgate.netnih.gov. Studies in specific patient populations, such as kidney transplant recipients and potential living kidney donors, have also confirmed the presence of this compound in urine nih.gov.
Human Studies on this compound Excretion Profiles and Metabolite Ratios
Metoprolol and its associated metabolites are predominantly excreted through the kidneys, with approximately 85% to 95% of an oral dose recovered in urine nih.govfishersci.bempg.dewikipedia.org. This compound is identified as a main metabolite present in urine mpg.de. Studies in humans have indicated that urinary metoprolol metabolite ratios can serve as indicators of a patient's CYP2D6 genotype nih.govsigmaaldrich.com.
Animal Model Research on this compound Disposition
Animal studies have provided insights into the disposition and metabolism of metoprolol, including the formation of this compound. In rats, dogs, and horses, O-desmethyl-metoprolol, this compound, and α-hydroxymetoprolol have been identified as primary metabolites vegetosindia.org. Research in rats and mice has also investigated the permeability of metoprolol in intestinal perfusion models nih.govnih.gov. A study in malnourished rats demonstrated increased bioavailability and absorption rates of metoprolol compared to non-malnourished rats uni.lu.
Influence of Genetic Polymorphisms on this compound Formation (e.g., CYP2D6 Genotype and Phenotype)
Genetic variations in the CYP2D6 gene significantly influence the metabolism of metoprolol and, consequently, the formation of its metabolites, including this compound nih.govfishersci.bempg.demetabolomicsworkbench.orgepa.gov. The CYP2D6 enzyme exhibits considerable interindividual variability due to various genetic polymorphisms, leading to different metabolizer phenotypes: ultra-rapid metabolizers (UM), normal metabolizers (NM), intermediate metabolizers (IM), and poor metabolizers (PM) mpg.demetabolomicsworkbench.org. This genetic variability affects metoprolol concentrations and the ratios of its metabolites nih.govmpg.desigmaaldrich.commetabolomicsworkbench.orgepa.govuni.lu. Individuals classified as poor metabolizers of CYP2D6 exhibit significantly increased blood levels of metoprolol metabolomicsworkbench.orguni.lu. Urinary metoprolol metabolite profiles have been shown to correlate well with CYP2D6 genotypes nih.govsigmaaldrich.com. The major metabolic pathway of O-demethylation, which precedes the formation of this compound, is primarily mediated by CYP2D6 mpg.de.
Interplay Between Metoprolol Therapy and Microbiome-Derived Metabolites Associated with this compound
Studies have explored the relationship between metoprolol therapy and microbiome-derived metabolites. Patients receiving metoprolol have demonstrated significantly higher urinary concentrations of several gut microbiota-dependent metabolites, including hippuric acid, hydroxyhippuric acid, and methyluric acid nih.govfishersci.besigmaaldrich.com. These findings suggest that prolonged metoprolol treatment may influence the composition and diversity of the gastrointestinal microbiota or alter their metabolic activities nih.govfishersci.bewikipedia.orgontosight.ai. These microbiome-derived compounds, such as hippuric acid and hydroxyhippuric acid, are understood to originate from the metabolism of polyphenols by intestinal microflora nih.gov.
Environmental Occurrence and Environmental Fate of Metoprolol Acid
Detection and Quantification in Anthropogenically Impacted Aquatic Systems
Metoprolol (B1676517) acid has been widely detected in aquatic environments influenced by human activity, indicating its incomplete removal by conventional wastewater treatment processes.
Occurrence in Wastewater Treatment Plant (WWTP) Influent and Effluent
Studies have consistently reported the presence of metoprolol acid in both the influent and effluent of wastewater treatment plants. As a metabolite of metoprolol, it enters WWTPs through the excretion of the parent drug by individuals.
Research has shown varying concentrations of this compound depending on the location and specific WWTP. For instance, a study in Spain reported this compound concentrations in WWTP influent up to 12.3 μg/L and in effluent up to 11.6 μg/L. This study noted a low median removal efficiency of only 2.5% for this compound. Another study conducted in Sweden found median concentrations of this compound in WWTP influent at 1.4 ng/L and in effluent at 1.3 ng/L. This research indicated very low removal rates, with a median of 0%. The low removal efficiencies observed highlight the limited effectiveness of current wastewater treatment processes in eliminating this compound.
Table 1: this compound Concentrations in WWTPs
| Location | Matrix | Concentration Range | Median Concentration | Removal Efficiency (Median) | Source |
| Spain | Influent | Up to 12.3 μg/L | Not specified | 2.5% | |
| Spain | Effluent | Up to 11.6 μg/L | Not specified | 2.5% | |
| Sweden | Influent | Max 39.8 ng/L (Median 1.4 ng/L) | 1.4 ng/L | 0% | |
| Sweden | Effluent | Max 37.4 ng/L (Median 1.3 ng/L) | 1.3 ng/L | 0% |
Presence in Surface Waters (Rivers, Lakes)
Following discharge from WWTPs, this compound is frequently detected in receiving surface waters, including rivers and lakes. Its presence in these environments is a direct consequence of its incomplete removal during wastewater treatment and subsequent discharge.
Studies have documented the occurrence of this compound in surface water systems. For example, research in Sweden found this compound in river water at a median concentration of 0.8 ng/L, with concentrations reaching up to 20.3 ng/L. The detection of this compound in surface waters underscores its persistence and potential for wider environmental distribution.
Table 2: this compound Concentrations in Surface Water
| Location | Matrix | Concentration Range | Median Concentration | Source |
| Sweden | River water | Up to 20.3 ng/L (Median 0.8 ng/L) | 0.8 ng/L |
Spatiotemporal Distribution Patterns of this compound in Environmental Matrices
The spatiotemporal distribution of this compound in the environment is influenced by factors such as population density, metoprolol consumption rates, wastewater treatment infrastructure, and environmental conditions. The detection of this compound in WWTPs and surface waters in different geographical locations, such as Spain and Sweden, indicates its widespread presence in anthropogenically impacted aquatic systems across various regions. While the provided information highlights its occurrence in different matrices and locations, detailed spatiotemporal patterns, such as seasonal variations or long-term trends across broader areas, would require more extensive monitoring data.
Degradation and Transformation Pathways of this compound in Environmental Compartments
Understanding the degradation and transformation pathways of this compound is crucial for assessing its environmental persistence and fate. Various processes can contribute to its removal or conversion into other compounds in different environmental compartments.
Photodegradation Mechanisms and Identification of Photoproducts
Photodegradation, the breakdown of compounds by light, is considered a potential removal pathway for this compound in sunlit surface waters.
Direct photolysis involves the absorption of light energy by the this compound molecule itself, leading to its chemical transformation. Studies have investigated the direct phototransformation of this compound. Research indicates that direct photolysis can contribute to the degradation of this compound in aquatic environments exposed to sunlight.
Investigations into the photolysis of this compound have identified several photoproducts resulting from different transformation pathways. These pathways can include oxidation reactions, hydroxylation of the aromatic ring or side chain, and cleavage of chemical bonds, such as the ether bond. The specific photoproducts formed depend on the irradiation conditions and the chemical structure of this compound. Identifying these photoproducts is important for understanding the complete environmental fate of this compound and assessing the potential environmental impact of its transformation products.
Indirect Photodegradation of this compound (e.g., Photosensitization by Dissolved Organic Matter, Humic Acid, Fulvic Acid)
While direct photodegradation of metoprolol by solar light is generally considered not significant, indirect photodegradation can occur, particularly in the presence of photosensitizers like dissolved organic matter (DOM), humic acid, and fulvic acid. nih.govresearchgate.netalphachisigma.orgua.ptnih.govresearchgate.net Studies have shown that indirect photolysis of metoprolol occurs in the presence of fulvic acids, following pseudo-first-order kinetics and leading to a significant decrease in concentration under simulated sunlight. nih.govresearchgate.net The hydroxyl radical (•OH) has been identified as a main reactive species responsible for the photosensitized degradation of metoprolol in the presence of fulvic acids, although other reactive species like triplet excited states of fulvic acid (³FA*) and singlet oxygen (¹O₂) may also be involved. researchgate.netresearchgate.net Research on metoprolol photodegradation in the presence of aquatic fulvic acids has identified numerous transformation products, indicating complex degradation pathways. ua.ptnih.gov
Biodegradation Pathways in Aquatic and Sedimentary Environments
Biodegradation plays a role in the removal of metoprolol and its metabolites in aquatic and sedimentary environments. However, this compound is often reported as being more recalcitrant to biodegradation compared to metoprolol. csic.esresearchgate.net
Microbial Degradation of this compound in Water and Sediments
Microbial activity is a key factor in the self-purification capacity of streams and can contribute to the removal of micropollutants like metoprolol and this compound in hyporheic zone sediments. uni-bayreuth.ded-nb.inforesearchgate.netresearchgate.netnih.govdiva-portal.orgmdpi.com Studies using laboratory microcosms with streambed sediments have investigated the microbial removal of metoprolol under both oxic and anoxic conditions. uni-bayreuth.ded-nb.inforesearchgate.netnih.govdiva-portal.org Under oxic conditions, metoprolol was primarily transformed to this compound, while under anoxic conditions, both this compound and α-hydroxymetoprolol were formed, suggesting different metabolic pathways depending on the redox conditions. uni-bayreuth.ded-nb.inforesearchgate.netnih.govdiva-portal.org These transformation products were subsequently degraded. uni-bayreuth.ded-nb.inforesearchgate.netnih.govdiva-portal.org Microbial communities, including members of the Proteobacteria and Bacteroidetes, have been associated with metoprolol degradation. uni-bayreuth.de While metoprolol disappearance from the aqueous phase in sediment microcosms occurred over several weeks, this compound also showed degradation, albeit potentially at different rates depending on the conditions. d-nb.inforesearchgate.netnih.govdiva-portal.org
Fungal Biotransformation and Sorption of this compound
Fungi, particularly white-rot fungi, have shown potential in the biotransformation and removal of pharmaceutical compounds, including metoprolol and this compound, from wastewater. csic.esresearchgate.netnih.govcsic.esfrontiersin.orgchinaphar.comtdx.cat Studies have investigated the degradation, transformation, and sorption of metoprolol and this compound using fungi like Ganoderma lucidum, Trametes versicolor, and Pleurotus ostreatus. csic.esresearchgate.netnih.govtdx.cat Ganoderma lucidum demonstrated high degradation rates for both metoprolol and this compound in experiments. csic.esresearchgate.netnih.govtdx.cat While biotransformation is a primary mechanism, sorption onto fungal biomass can also contribute to the removal of pharmaceuticals. csic.esnih.govfrontiersin.orgtdx.catimta.gob.mx However, some studies suggest that the sorption of metoprolol onto biomass might be poor, with biodegradation being the more significant removal process. imta.gob.mx Research has identified various intermediate products formed during the fungal biotransformation of metoprolol and this compound. csic.esresearchgate.netnih.gov
Efficacy of Advanced Oxidation Processes (AOPs) for this compound Removal
Advanced Oxidation Processes (AOPs) are investigated as effective methods for degrading organic pollutants, including pharmaceuticals like metoprolol and this compound, in wastewater treatment. nih.govarviatechnology.commdpi.commdpi.com These processes typically involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can break down the molecular structures of contaminants. nih.govarviatechnology.commdpi.com
UV/Hydrogen Peroxide (H₂O₂) Treatment for this compound Degradation
The combination of UV irradiation and hydrogen peroxide (UV/H₂O₂) is an AOP that has been evaluated for the degradation of metoprolol and this compound. csic.esnih.govmdpi.comresearchgate.netproquest.comresearchgate.netresearchgate.net Studies have shown that UV/H₂O₂ treatment can lead to significant removal efficiencies for both compounds. csic.esnih.govresearchgate.netresearchgate.net The addition of hydrogen peroxide to UV irradiation can accelerate the degradation of metoprolol due to the increased concentration of hydroxyl radicals produced from the photolysis of hydrogen peroxide. nih.gov While high removal rates have been observed in pure water, the efficiency of UV/H₂O₂ treatment can be reduced in more complex matrices like hospital wastewater. csic.esresearchgate.net Research has also focused on identifying the transformation products generated during UV/H₂O₂ treatment of metoprolol and this compound in different water matrices. csic.esresearchgate.net
Ozonation Processes for this compound Transformation
Ozonation is another AOP employed for the transformation and removal of organic pollutants. nih.govarviatechnology.commdpi.com Ozonation processes have shown promising results in degrading metoprolol. nih.govarviatechnology.com Compared to ozonation alone, photo-induced irradiation enhanced by hydrogen peroxide addition has been reported to accelerate metoprolol degradation more effectively, leading to complete elimination. nih.gov However, ozonation can also lead to the formation of transformation products, and some of these products may pose ecotoxicological risks. nih.govmdpi.com
Environmental Persistence and Pseudo-Persistence Characteristics of this compound
This compound exhibits characteristics of environmental persistence or pseudo-persistence. Pseudo-persistence refers to compounds that are continuously released into the environment, leading to their constant presence despite potential degradation processes acs.orgcapes.gov.br. While metoprolol itself is considered an emerging contaminant due to pseudo-persistence in wastewater effluents, this compound, as a major and sometimes more recalcitrant transformation product, contributes to this environmental concern researchgate.netresearchgate.net.
Studies on the biodegradation of metoprolol in various environmental matrices, such as hyporheic zone sediments, have shown that metoprolol is transformed into this compound under both oxic and anoxic conditions researchgate.netnih.gov. Although these transformation products can be transient and disappear over time, the continuous introduction of metoprolol and the formation of this compound contribute to its sustained presence in aquatic environments researchgate.netnih.gov.
Research indicates that metoprolol is not readily biodegradable under aerobic conditions according to OECD guidelines astrazeneca.com. While this assessment primarily pertains to the parent compound, the recalcitrant nature of this compound in wastewater treatment suggests it may also exhibit limited ready biodegradability in other environmental compartments researchgate.net. The persistence of this compound through biological treatment processes in WWTPs has been demonstrated researchgate.net.
Sorption and Desorption Dynamics of this compound in Environmental Matrices
The sorption and desorption behavior of contaminants in environmental matrices like soil and sediment significantly influence their transport and fate acs.org. While extensive data specifically on the sorption and desorption dynamics of this compound is less readily available compared to the parent compound, some insights can be drawn from studies on metoprolol and its transformation products.
Metoprolol itself is reported to have low to moderate sorption tendencies in soil and sediment uba.deresearchgate.netcore.ac.uk. Its water solubility is high, and it is not significantly adsorbed onto sediment and activated sludge uba.de. The low sorption tendency of metoprolol in activated carbon systems has also been noted, limiting its elimination by this method in WWTPs uba.dektu.edu.
Given that this compound is an anionic compound, it is likely to exhibit low sorption in soils, particularly those with low cation exchange capacity researchgate.netresearchgate.net. This low sorption potential suggests that this compound could have moderate mobility in soil, potentially leading to leaching and transport into groundwater researchgate.netresearchgate.net.
Studies investigating the removal of metoprolol and its transformation products in advanced oxidation processes (AOPs) like UV/H2O2 treatment have also examined the degradation of this compound csic.es. While these studies focus on degradation rather than sorption, they highlight the behavior of this compound in aqueous systems.
Research on the sorption of metoprolol onto microplastics has shown that factors like pH, salinity, and the presence of humic acids influence the sorption capacity of the parent compound mdpi.com. The sorption behavior was found to be dependent on electrostatic interactions, cation exchange, hydrophobic interaction, and halogen bonding mdpi.com. While these findings are for metoprolol, they provide a framework for understanding the potential interactions of this compound, considering its modified chemical structure and properties. The anionic nature of this compound would likely influence its electrostatic interactions compared to the parent compound.
Detailed research findings on the specific sorption and desorption coefficients (such as Koc values) for this compound in various environmental matrices are crucial for accurately predicting its environmental mobility and distribution. Existing data primarily focuses on the parent metoprolol, with reported Koc values ranging between 560 – 3770 L.kg-1 for soil and 18 – 110 L. kg-1 for sediment and sewage sludge for metoprolol uba.decore.ac.uk. The likely low sorption of the anionic this compound would suggest different partitioning behavior compared to the parent compound researchgate.netresearchgate.net.
Analytical Methodologies for Metoprolol Acid Quantification and Characterization
Chromatographic Techniques for Metoprolol (B1676517) Acid Analysis
Chromatography is a fundamental technique for separating metoprolol acid from its parent drug and other metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC) are among the most utilized methods.
HPLC stands as a primary tool for the analysis of this compound due to its high resolution and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the separation of this compound from biological samples. This technique typically employs a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer, such as ammonium acetate or formic acid, is often used to achieve effective separation of metoprolol and its metabolites, including this compound. The selection of the mobile phase composition and pH is critical for optimizing the retention and resolution of the acidic metabolite.
A study detailing the stereoselective metabolism of metoprolol utilized an RP-HPLC method to separate metoprolol and its metabolites. The separation was achieved on a C18 column with a mobile phase of acetonitrile and potassium phosphate buffer. This allowed for the quantification of the enantiomers of metoprolol and its metabolites, providing insights into the stereoselective nature of the metabolic pathways.
Table 1: Example of RP-HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
Following separation by HPLC, sensitive and specific detection methods are required for the quantification of this compound.
UV-Visible Spectroscopy: Ultraviolet (UV) detection is a common method used in HPLC for the analysis of this compound. The molecule contains a chromophore that absorbs UV radiation at a specific wavelength, typically around 223 nm or 274 nm. The amount of UV light absorbed is directly proportional to the concentration of the analyte, allowing for its quantification.
Diode Array Detection (DAD): Diode Array Detection offers an advantage over standard UV-Visible detectors by acquiring the entire UV-visible spectrum of the eluting compounds. This provides more comprehensive information, aiding in peak identification and purity assessment. For this compound, DAD can confirm the identity of the peak by matching its spectrum with that of a known standard.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for the analysis of pharmaceutical compounds and their metabolites. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique can offer faster separations and is considered a "greener" alternative due to the reduced use of organic solvents. Chiral SFC methods have been successfully developed for the separation of the enantiomers of metoprolol and its acidic metabolite, which is crucial for studying stereoselective metabolism. These methods often employ polysaccharide-based chiral stationary phases.
Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the qualitative analysis and separation of this compound. In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a flat plate. The sample is spotted on the plate, which is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential migration of the components up the plate. While not as quantitative or high-resolution as HPLC, TLC can be a useful tool for preliminary screening and identification.
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and selective method for the quantification and structural elucidation of this compound.
Tandem mass spectrometry (MS/MS) is particularly valuable for the analysis of this compound in complex biological matrices such as plasma and urine. In a typical LC-MS/MS workflow, this compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for very low detection limits.
For example, a validated LC-MS/MS method for the simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and this compound, in human plasma has been reported. This method demonstrated high sensitivity and was successfully applied to a pharmacokinetic study. The transitions monitored for this compound in negative ion mode were m/z 282.2 → 133.1.
Table 2: Example of LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | 282.2 (Negative Mode) |
| Product Ion (m/z) | 133.1 (Negative Mode) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a robust and highly sensitive method for the determination of this compound in various biological and environmental matrices. japsonline.comnih.gov This technique is particularly valuable for trace analysis, enabling the detection and quantification of low concentrations of the compound. mdpi.comnih.gov
In a typical LC-MS/MS workflow, this compound is first separated from other components in a sample via liquid chromatography. The separated analyte then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) in positive ion mode. nih.gov The protonated molecule [M+H]⁺ of this compound is observed at a mass-to-charge ratio (m/z) of 268.1543. massbank.eu Subsequent fragmentation in the collision cell generates specific product ions that are monitored for quantification. For instance, a common transition monitored for metoprolol is m/z 268.1 → m/z 115.6. nih.gov
The high selectivity of LC-MS/MS allows for the differentiation of this compound from its parent compound, metoprolol, and other metabolites, even when they have similar retention times. pluscommunication.eu For instance, O-demethylmetoprolol and α-hydroxymetoprolol are other major metabolites that can be simultaneously analyzed. nih.govnih.gov The identification of these compounds in urine and plasma has been extensively described using LC-MS/MS. nih.govnih.gov
Table 1: LC-MS/MS Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 268.15 | Not specified |
| Metoprolol | 268.2 | 116.1 |
| α-hydroxymetoprolol | 284.2 | 116.1 |
| O-desmethylmetoprolol | 254.2 | 116.1 |
Data sourced from multiple studies. pluscommunication.eunih.govoup.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Transformation Product Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is instrumental in confirming the elemental composition of this compound and its transformation products. rug.nlrug.nl This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
HRMS, often coupled with liquid chromatography and an Orbitrap mass analyzer, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision allows for the confident identification of metabolites and degradation products. rug.nl For example, the fragmentation pathway of metoprolol can be determined using enhanced product ion (EPI) and MS³ spectra, supported by HRMS data, which then aids in the identification of unknown metabolites like this compound. pluscommunication.euresearchgate.net The accurate mass data helps in proposing the correct chemical structures for these transformation products. nih.gov
Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (LC/Q-TOF-ESI-MS/MS and MSn) for Structural Characterization
The combination of quadrupole and time-of-flight mass analyzers (Q-TOF) offers a powerful tool for the structural characterization of this compound and its derivatives. nih.govresearchgate.netnih.gov LC/Q-TOF-ESI-MS/MS provides high-resolution mass spectra for both precursor and product ions, facilitating detailed structural elucidation. nih.govscripps.edu
The fragmentation patterns of this compound and its parent drug are established through MS/MS and multi-stage fragmentation (MSn) experiments. By comparing the fragmentation of degradation or transformation products with that of the parent compound, their structures can be elucidated. nih.gov This approach is vital for identifying novel metabolites and understanding the biotransformation pathways of metoprolol.
Chiral Separation Techniques for this compound Enantiomers
This compound possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, their separation and individual quantification are of significant interest.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution
Chiral supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations. afmps.beeuropeanpharmaceuticalreview.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, offering advantages such as faster analysis times and reduced solvent consumption. afmps.benih.gov
A method using SFC with a Chiralpak® IB-3 column has been developed for the simultaneous enantiomeric separation of this compound, atenolol, metoprolol, and propranolol. diva-portal.org This method achieved baseline separation (Rs >1.5) of all four compounds within 8 minutes. diva-portal.org The mobile phase consisted of carbon dioxide with 18% methanol (B129727) containing trifluoroacetic acid and ammonia (B1221849) as additives. diva-portal.org
Application of Chiral Mobile Phase Additives (CMPAs) in Chromatographic Systems (e.g., Tartaric Acid)
An alternative to using a chiral stationary phase is the addition of a chiral mobile phase additive (CMPA) to an achiral chromatographic system. springernature.com The CMPA forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a conventional stationary phase like C18. researchgate.net
For the separation of metoprolol tartrate enantiomers, D-(−)-tartaric acid has been used as a chiral selector in the mobile phase. researchgate.net The best resolution was achieved with a concentration of 11.6 mM D-(−)-tartaric acid in an ethanol-water mobile phase on impregnated silica gel plates. researchgate.net Another study utilized methyl-β-cyclodextrin as a CMPA for the enantioseparation of metoprolol tartrate on a C18 column. researchgate.net
Advanced Sample Preparation Strategies for Diverse Sample Matrices
The accurate quantification of this compound from complex matrices like plasma, urine, or environmental samples requires effective sample preparation to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument.
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating analytes from complex samples. For the simultaneous analysis of metoprolol and its metabolites, including the zwitterionic this compound, C18 SPE cartridges have been successfully employed to extract the compounds from human urine scispace.comnih.gov. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent mixture, such as aqueous acetic acid and methanol scispace.comnih.gov. SPE offers high recovery rates and leads to cleaner extracts compared to other methods actamedicamarisiensis.ro.
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases eijppr.comactamedicamarisiensis.ro. It has been used to extract metoprolol from plasma using solvents like ethyl acetate or a mixture of diethyl ether and dichloromethane scispace.comeijppr.com. The choice of solvent and pH are critical parameters that must be optimized to ensure efficient extraction of this compound, considering its zwitterionic nature.
Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT is often the first step to remove proteins that can interfere with analysis and damage analytical columns. Common precipitating agents include trichloroacetic acid, methanol, or acetonitrile nih.gov. While simple and fast, this method may be less clean than SPE and can sometimes lead to ion suppression in mass spectrometry.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for extracting a wide range of pharmaceuticals from complex environmental matrices like sewage sludge nih.gov. The procedure typically involves an initial extraction with acetonitrile followed by a salting-out step (e.g., with magnesium sulfate and sodium chloride) to induce phase separation. This technique is effective for a broad range of analytes and provides satisfactory recoveries (51-101% for various pharmaceuticals) nih.gov.
Microextraction Techniques: Miniaturized extraction techniques have gained popularity as they reduce solvent consumption and sample volume. Hollow Fiber Liquid-Phase Microextraction (HF-LPME) has been applied to pre-concentrate metoprolol from water and urine samples, achieving high pre-concentration factors and low detection limits . These methods are environmentally friendly and suitable for trace analysis.
Extraction from Biological Fluids (e.g., Plasma, Urine)
The analysis of this compound in biological fluids like plasma and urine is essential for understanding its metabolic fate and excretion profile. Various extraction techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), have been developed to isolate metoprolol and its metabolites from these complex matrices.
One common approach involves LLE, where the sample is mixed with an immiscible organic solvent to partition the analyte of interest into the organic phase. For instance, a method for analyzing metoprolol in plasma involves mixing a 0.4 mL plasma sample with 0.225 mL of methanol and 0.2 mL of a 25% (w/v) trichloroacetic acid solution. nih.gov The mixture is then sonicated and centrifuged to separate the clear supernatant for analysis. nih.gov For urine samples, a 0.4 mL aliquot can be mixed with 0.425 mL of methanol. nih.gov Another LLE protocol for metoprolol and its metabolites from plasma utilizes ethyl acetate for extraction. mdpi.com
Solid-phase extraction is another widely used technique that offers high recovery and clean extracts. A method for the simultaneous determination of metoprolol and its two main metabolites, including the zwitterionic metoprolol acidic metabolite, from human urine employs C18 solid-phase extraction cartridges. scispace.com In this procedure, a 100 microliter urine sample is passed through the cartridge, and the analytes are subsequently eluted with a mixture of aqueous acetic acid and methanol. scispace.com Dispersive solid-phase microextraction (d-SPE) has also been utilized, offering a rapid and efficient cleanup method. nih.gov One such method for metoprolol in plasma and urine demonstrated good linearity and reproducibility. nih.gov
The efficiency of these extraction methods is critical for the subsequent analytical determination. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is commonly used for quantification. For example, an HPLC method with fluorescence detection reported extraction recoveries of 95.6% ± 1.53% from plasma and 96.4% ± 1.75% from urine. nih.gov
Table 1: Methodologies for this compound Extraction from Biological Fluids
| Matrix | Extraction Technique | Key Parameters | Recovery Rate | Analytical Method |
| Plasma | Liquid-Liquid Extraction (LLE) | Solvent: Methanol and Trichloroacetic Acid | Not specified | LC-MS/MS |
| Urine | Liquid-Liquid Extraction (LLE) | Solvent: Methanol | Not specified | LC-MS/MS |
| Urine | Solid-Phase Extraction (SPE) | Cartridge: C18; Eluent: Acetic acid/Methanol mixture | Not specified | HPLC-Fluorescence |
| Plasma | Solid-Phase Extraction (SPE) | Simple and efficient procedure | Essentially 100% | HPLC-Fluorescence |
| Plasma, Urine | Dispersive Solid-Phase Microextraction (d-SPE) | Sorbent: Microcrystalline Cellulose | Overall 87.4% | HPLC-MS/MS |
| Plasma, Urine | Not specified | Not specified | 95.6% (Plasma), 96.4% (Urine) | HPLC-Fluorescence |
Extraction from Environmental Samples (e.g., Wastewater, Surface Water, Sediments)
The presence of metoprolol and its metabolites, including this compound, in the environment is a growing concern due to their potential ecotoxicological effects. mdpi.comnih.govnih.gov Consequently, robust analytical methods are required to monitor their occurrence in environmental matrices such as wastewater, surface water, and sediments.
Solid-phase extraction (SPE) is a predominant technique for extracting these compounds from aqueous environmental samples. A specific method for the chiral separation of metoprolol and its metabolites, including the deaminated this compound (COOH-Met), from water samples utilizes Oasis HLB cartridges. nih.gov This method achieved extraction recoveries of ≥ 73% for all target compounds in surface water. nih.gov
Dispersive solid-phase microextraction has also been applied to environmental samples. A method using carboxyl functionalized single-walled carbon nanotubes supported by magnetic nanoparticles was developed for the preconcentration of metoprolol from hospital wastewater, demonstrating recovery rates between 91.0% and 97.2%. chemmethod.com
Another innovative technique is hollow fiber liquid-phase microextraction (HF-LPME), which has been used for the preconcentration of metoprolol from tap water. This method involves a three-phase system and achieved a high pre-concentration factor and a satisfactory extraction recovery of 98% from tap water.
The analysis of wastewater is particularly important as treatment plants are a major point of entry for these compounds into the environment. nih.gov Studies have detected metoprolol in wastewater effluent, highlighting the need for effective extraction and analytical techniques to assess the efficiency of treatment processes. researchgate.netijsr.net The degradation of metoprolol and this compound in wastewaters treated by advanced oxidation processes like UV/H₂O₂ has also been investigated, necessitating efficient extraction to identify and quantify the various transformation products formed. iaea.orgresearchgate.net
Table 2: Methodologies for this compound Extraction from Environmental Samples
| Matrix | Extraction Technique | Key Parameters | Recovery Rate | Analytical Method |
| Surface Water | Solid-Phase Extraction (SPE) | Cartridge: Oasis HLB | ≥ 73% | LC-MS/MS |
| Hospital Wastewater | Dispersive Solid-Phase Microextraction (d-SPE) | Sorbent: Fe₃O₄@SWCNT-COOH | 91.0-97.2% | HPLC-DAD |
| Tap Water | Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Three-phase system | 98% | HPLC-UV |
| Wastewater | Not specified | Not specified | Not specified | LC-MS/MS |
Ecotoxicological Implications of Metoprolol Acid
Aquatic Ecotoxicity Assessments of Metoprolol (B1676517) Acid and its Transformation Products
The aquatic environment is a primary recipient of pharmaceuticals and their transformation products, including metoprolol acid nih.gov. Assessing the ecotoxicity of these compounds is crucial for understanding their potential risks to aquatic life.
Effects on Primary Producers (e.g., Green Algae like Desmodesmus subspicatus, Selenastrum capricornutum)
Studies on the ecotoxicity of metoprolol have indicated that algae can be sensitive organisms in acute tests uba.de. For instance, acute toxicity tests with Desmodesmus subspicatus exposed to metoprolol have reported 72-hour ErC50 values ranging from 7300 to 7900 µg/L uba.de. Another study noted a 96-hour EC50 of 1800 µg/L for Desmodesmus subspicatus uba.de. Selenastrum capricornutum (also known as Pseudokirchneriella subcapitata) is another green algal species commonly used in ecotoxicological bioassays due to its sensitivity to various toxic substances scielo.org.mxresearchgate.neteuropa.eunih.gov.
While direct experimental ecotoxicity data specifically for this compound on these green algae species is scarce in the provided search results, quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict the potential ecotoxicity of metoprolol transformation products, including this compound nih.govresearchgate.netnih.govmdpi.comresearchgate.net. These predictive studies generally suggest that degradation products of metoprolol, including those formed through processes like photodegradation and oxidation, are associated with a lower predicted ecotoxicological hazard to green algae compared to the parent compound metoprolol nih.govnih.govmdpi.comresearchgate.net.
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Ceriodaphnia dubia, Gammarus fossarum, Potamopyrgus antipodarum)
Aquatic invertebrates, such as Daphnia magna and Ceriodaphnia dubia, are standard test organisms for assessing the toxicity of chemicals in the aquatic environment uni-tuebingen.denih.govresearchgate.netuni-tuebingen.de. Studies on metoprolol have reported toxicity to these organisms. For Daphnia magna, a 48-hour LC50 of 63.9 mg/L for metoprolol has been reported nih.gov. Ceriodaphnia dubia appears more sensitive to metoprolol acutely, with a reported 48-hour LC50 of 8.8 mg/L nih.gov. Chronic toxicity studies with Ceriodaphnia dubia exposed to metoprolol have also been conducted researchgate.net.
Research involving other invertebrates like Gammarus fossarum and Potamopyrgus antipodarum has also been conducted to evaluate the effects of pharmaceuticals like metoprolol uni-tuebingen.de. These studies often involve exposures under laboratory conditions or in artificial stream systems uni-tuebingen.de.
Similar to the findings for algae, QSAR predictions for metoprolol transformation products, including this compound, generally indicate a lower predicted acute and chronic toxicity to daphnids (Branchiopoda) compared to metoprolol nih.govnih.govmdpi.comresearchgate.net. However, specific experimental data on the toxicity of isolated this compound to these invertebrate species is limited in the provided search results.
Impacts on Fish Species (e.g., Danio rerio, Cyprinus carpio, Oncorhynchus mykiss, Pimephales promelas, Oreochromis niloticus)
Fish species are important indicators of aquatic ecosystem health, and their responses to pharmaceutical exposure have been studied mdpi.comlongdom.org. Metoprolol has been shown to affect various fish species. For instance, chronic exposure to metoprolol at environmentally relevant concentrations has been shown to lead to ultrastructural changes in the gills, kidneys, and liver of rainbow trout (Oncorhynchus mykiss) mdpi.comlongdom.orgresearchgate.net. Studies have also investigated the effects of metoprolol on common carp (B13450389) (Cyprinus carpio), observing oxidative damage longdom.orgresearchgate.net.
Other fish species mentioned, such as Danio rerio (zebrafish), Pimephales promelas (fathead minnow), and Oreochromis niloticus (Nile tilapia), have also been used in ecotoxicity studies of pharmaceuticals cdnsciencepub.comjcu.cz. Chronic exposure to metoprolol has been reported to reduce growth and alter gene expression related to reproduction in Oreochromis niloticus researchgate.netdntb.gov.ua.
QSAR analyses predicting the ecotoxicity of metoprolol transformation products, including this compound, to fish (Actinopterygii and Pimephales promelas) generally predict lower acute and chronic toxicity compared to the parent compound nih.govnih.govmdpi.comresearchgate.net. Despite these predictions, specific experimental data on the direct toxicity of this compound to these fish species at various life stages is not extensively detailed in the provided search results.
Studies on Acute and Chronic Ecotoxicity of this compound
While comprehensive experimental studies focusing solely on the acute and chronic ecotoxicity of isolated this compound are not prominently featured in the search results, some information can be inferred from studies on metoprolol and its transformation products.
Acute toxicity data for metoprolol on various aquatic organisms, including algae, invertebrates, and fish, show a range of sensitivities uba.denih.govresearchgate.netcdnsciencepub.commoehs.com. For example, acute EC50 values for algae are in the mg/L range, while LC50 values for Daphnia magna and Ceriodaphnia dubia are also in the mg/L range uba.denih.gov.
Chronic toxicity assessments for metoprolol have revealed effects at lower concentrations than acute exposures, such as ultrastructural changes in fish and impacts on growth and reproduction in fish and invertebrates mdpi.comlongdom.orgresearchgate.netcdnsciencepub.comresearchgate.netdntb.gov.ua.
This compound is known to be a persistent transformation product of metoprolol in biological treatment processes nih.gov. QSAR predictions suggest that this compound and most other transformation products are generally less ecotoxic than the parent compound in both acute and chronic exposures to tested aquatic organisms nih.govnih.govmdpi.comresearchgate.net. However, it is important to note that these are predictions, and experimental validation for isolated this compound across a range of species and endpoints is necessary for a complete understanding of its chronic ecotoxicological profile.
Assessment of Ecotoxicity of this compound Transformation Products and Complex Mixtures
Metoprolol undergoes transformation in the environment through various processes, including biological degradation and advanced oxidation processes nih.govd-nb.infouni-hannover.denih.govresearchgate.netnih.govmdpi.comresearchgate.net. This compound is identified as a major transformation product, particularly under oxic conditions d-nb.infouni-hannover.de. Other transformation products like α-hydroxymetoprolol and O-desmethylmetoprolol have also been identified nih.govd-nb.infouni-hannover.de.
Studies assessing the ecotoxicity of metoprolol transformation products often utilize QSAR analysis to predict their potential hazard nih.govresearchgate.netnih.govmdpi.comresearchgate.net. These analyses generally predict that most transformation products, including this compound, have lower acute and chronic ecotoxicity to aquatic organisms (algae, daphnids, fish) compared to the parent metoprolol nih.govnih.govmdpi.comresearchgate.net. However, one study using QSAR predicted that a specific ozonation product (m/z = 206) might be of higher ecotoxicity nih.govmdpi.com.
The ecotoxicity of complex mixtures of pharmaceuticals, including metoprolol, has also been investigated mdpi.comnih.gov. These studies are important because organisms in the environment are typically exposed to a combination of contaminants rather than individual substances mdpi.com. Mixture toxicity experiments involving metoprolol and other pharmaceuticals have shown complex interaction patterns, including antagonism, additivity, and synergism, depending on the concentrations and specific mixture components nih.gov.
While QSAR predictions offer valuable insights into the potential toxicity of this compound and other transformation products, the ecotoxicity of these compounds in complex environmental mixtures requires further experimental investigation to fully understand their combined effects on aquatic ecosystems.
Terrestrial and Semi-Aquatic Ecotoxicity Studies
Information specifically on the ecotoxicity of this compound in terrestrial and semi-aquatic environments is limited in the provided search results. Most of the available ecotoxicological data focuses on aquatic organisms, reflecting the primary pathway of entry and concern for pharmaceuticals in the environment.
Some studies have investigated the effects of beta-blockers, including metoprolol, on soil and sediment bacteria researchgate.net. Metoprolol is reported to be poorly adsorbed to sediment and sewage sludge, with a significant portion remaining in the water phase uba.de. Transformation in sediment is considered negligible uba.de.
Effects on Soil and Sediment Microorganisms and Invertebrates (e.g., Arthrobacter globiformis, Lumbriculus variegatus)
Research into the specific effects of this compound on soil and sediment microorganisms and invertebrates, such as Arthrobacter globiformis and Lumbriculus variegatus, is limited based on the provided search results. However, studies on the parent compound, metoprolol, and other pharmaceuticals indicate that these substances can influence microbial communities and benthic invertebrates. For instance, Arthrobacter globiformis has been used in sediment contact assays to assess the environmental impact of chemicals. science.govscience.gov Similarly, Lumbriculus variegatus is a common test organism for evaluating the toxicity of substances in sediment. science.govsetac-glb.de While direct data on this compound's impact on these specific organisms is not extensively detailed in the search results, the presence of pharmaceuticals in sediment can alter microbial diversity and potentially affect sediment-dwelling invertebrates, which are crucial components of aquatic ecosystems. nih.gov
Impacts on Insect Models (e.g., Nauphoeta cinerea) including Neurobehavioral and Oxidative Stress Responses
Studies using the insect model Nauphoeta cinerea have investigated the toxicological impact of metoprolol, the parent compound. Exposure to ecologically relevant concentrations of metoprolol has been shown to induce neurobehavioral insufficiency and oxidative damage in N. cinerea nymphs. researchgate.netresearchgate.netscite.ai Observed effects include significant reductions in locomotor and exploratory capabilities, such as decreased path efficiency, mobility time, distance traveled, and maximum speed. researchgate.netresearchgate.netscite.ai Metoprolol exposure also led to decreased acetylcholinesterase activity in the insects' heads and caused oxidative injury, indicated by decreased antioxidant enzyme activities and increased indices of inflammation and oxidative damage to proteins and lipids in the head, midgut, and fat body. researchgate.netresearchgate.netscite.ai While these findings pertain to metoprolol, they highlight the potential for related compounds like this compound to exert similar neurobehavioral and oxidative stress effects on insects, which are vital for ecosystem function.
Environmental Risk Assessment Frameworks and Application to this compound
Environmental Risk Assessment (ERA) for pharmaceuticals typically involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). lif.seastrazeneca.com This PEC/PNEC ratio is a key indicator used to characterize the potential environmental risk. lif.seastrazeneca.comastrazeneca.com
Derivation and Application of Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) Ratios
The PEC represents the estimated concentration of a substance in the environment, often calculated based on consumption data, excretion rates, and removal efficiency in wastewater treatment plants. lif.seastrazeneca.comastrazeneca.com For metoprolol, the PEC has been calculated, and while this compound is a major metabolite, its specific PEC might differ based on its formation and persistence in the environment. csic.esastrazeneca.com The PNEC is derived from ecotoxicity data, representing the concentration below which no adverse effects on the ecosystem are expected. lif.seastrazeneca.comastrazeneca.com It is typically calculated by applying an assessment factor to the lowest available toxicity endpoint from studies on different trophic levels (e.g., algae, invertebrates, fish). astrazeneca.comastrazeneca.comnih.gov
For metoprolol, studies have determined toxicity values for various aquatic organisms. For example, acute toxicity tests have been conducted on green algae (Desmodesmus subspicatus), Daphnia magna, and zebra fish (Danio rerio). astrazeneca.comnih.gov The PNEC for metoprolol has been based on the lowest EC50 value from these tests, with an applied assessment factor. astrazeneca.com While specific PNEC derivations solely for this compound are not explicitly detailed in the provided search results, its ecotoxicological profile would be necessary to determine its individual PNEC.
Hazard Quotients and Risk Characterization for this compound
The Hazard Quotient (HQ) or Risk Quotient (RQ) is calculated as the ratio of exposure concentration (often the PEC) to a toxicity endpoint (related to the PNEC or other effect concentrations). chemsafetypro.com A ratio greater than 1 generally indicates a potential risk. chemsafetypro.com For metoprolol, the PEC/PNEC ratio has been calculated and used to classify its environmental risk. lif.seastrazeneca.comastrazeneca.com A reported PEC/PNEC ratio of 0.34 for metoprolol suggests a low environmental risk based on certain assessment schemes. astrazeneca.com
Broader Ecological Impacts: Effects on Ecosystem Function and Microbiological Diversity
The presence of pharmaceuticals in the environment, including compounds like this compound, can have broader ecological impacts beyond direct toxicity to individual organisms. Microbial communities play critical roles in ecosystem function, including nutrient cycling and the breakdown of pollutants. nih.govlongdom.org Alterations in the composition and activity of microbial communities due to pharmaceutical exposure can disrupt these processes. nih.gov
Computational and Modeling Approaches in Metoprolol Acid Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity Prediction of Metoprolol (B1676517) Acid and its Degradants
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to predict the ecotoxicity of chemical compounds based on their molecular structures. This approach is particularly useful for assessing the potential environmental hazards of pharmaceuticals and their transformation products, where experimental data may be limited or difficult to obtain. QSAR analysis offers a suitable means to predict ecotoxicological potential when experimental evaluation of individual degradation or transformation products is impossible or too expensive mdpi.com.
Studies have utilized QSAR analysis, often employing tools like the OECD QSAR toolbox and VEGA, to predict the ecotoxicity of metoprolol and its degradation and transformation products in aquatic environments mdpi.commiddlebury.eduresearchgate.netnih.gov. These predictions assess potential hazards to organisms such as daphnids, fish, and green algae mdpi.com. Generally, degradation products of metoprolol have been predicted to have lower ecotoxicity than the parent compound mdpi.commiddlebury.eduresearchgate.netnih.gov. For instance, according to predictions, the lethal concentrations (LC50) of photo-induced and hydroxyl radical-induced degradation products were higher than that of metoprolol, suggesting a lower hazard to the aquatic environment mdpi.com.
Physiologically Based Pharmacokinetic (PBPK) Modeling of Metoprolol and its Metabolites (including Metoprolol Acid)
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of substances within biological systems. PBPK models are valuable for understanding the pharmacokinetic behavior of drugs and their metabolites, including this compound.
PBPK models have been developed to describe the distribution and pharmacokinetics of metoprolol and its metabolites simulations-plus.compage-meeting.org. These models often incorporate in vitro metabolism data, such as the conversion of metoprolol to its major metabolites like α-hydroxymetoprolol and O-demethylmetoprolol, measured in human liver microsomes, to describe metabolic clearance and metabolite formation simulations-plus.compage-meeting.org. Renal clearance of metoprolol and its metabolites is also a key component of these models, often estimated using glomerular filtration rate and fraction unbound in plasma, or fitted to match the amount of metabolites secreted in urine simulations-plus.compage-meeting.org.
Studies have successfully modeled plasma concentration-time profiles of metoprolol and its metabolites, as well as their urinary secretion, following both intravenous and oral administration page-meeting.org. While CYP2D6 is identified as a major metabolizing enzyme for metoprolol, simulations have suggested that the contribution of gut metabolism to first-pass extraction may not be significant for this compound page-meeting.org. Urinary secretion has been found sufficient to describe the clearance of the final metoprolol metabolites page-meeting.org. For direct metabolites like α-hydroxymetoprolol, considering metabolic clearance has been necessary to accurately describe their pharmacokinetics, suggesting further biotransformation page-meeting.org.
PBPK models have also been developed to predict the impact of CYP2D6 drug-gene interactions on metoprolol and its metabolites, including α-hydroxymetoprolol nih.govresearchgate.net. These models can incorporate enantioselective metabolism and have been used to simulate plasma concentration-time profiles of metoprolol enantiomers and α-hydroxymetoprolol nih.govresearchgate.net.
In Silico Prediction of this compound Transformation Products in Environmental and Biological Systems
In silico methods are computational techniques used to predict the transformation products of compounds in various systems, including the environment and biological organisms. These predictions are crucial for identifying potential metabolites and degradation products that may have different properties and impacts compared to the parent compound.
In silico approaches are used to predict the formation of this compound and other transformation products in environmental settings, such as during wastewater treatment processes openaire.euresearchgate.netcsic.esru.nl. Advanced Oxidation Processes (AOPs), like UV irradiation with hydrogen peroxide or ozonation, are employed to degrade pharmaceuticals in wastewater, leading to the formation of various transformation products mdpi.commiddlebury.eduresearchgate.netnih.govopenaire.euresearchgate.net. High-performance liquid chromatography coupled with high-resolution mass spectrometry is often used to identify these products, and in silico tools assist in proposing potential structures mdpi.commiddlebury.eduresearchgate.net.
Integrated screening approaches combining experimental detection with compound prediction tools and in-house libraries are used for the identification of transformation products of metoprolol and this compound in treated wastewaters openaire.euresearchgate.netcsic.es. This allows for an in silico estimation of the ecotoxicological contribution of the identified transformation products openaire.euresearchgate.netcsic.es. Studies have shown that the nature and potential hazard of transformation products can vary depending on the water matrix and treatment method csic.es.
In biological systems, in silico methods complement experimental studies to predict metoprolol metabolites. Metoprolol is primarily metabolized by CYP2D6, leading to the formation of metabolites including this compound, α-hydroxymetoprolol, and N-deisopropylmetoprolol pharmgkb.orgnih.gov. In silico tools can help in the prediction of these and potentially other unreported metabolites nih.gov.
Computational tools for predicting transformation products consider various reaction pathways that can occur in environmental or biological matrices, aiding in the comprehensive identification and assessment of potential byproducts.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting and quantifying metoprolol acid in environmental or biological matrices?
- Methodology : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs). Key parameters include:
- Sample preparation : Dilution with methanol (e.g., 800 µl sample + 195 µl methanol) and filtration (0.45 µm PES membrane) to remove particulates .
- Chromatography : C18 column with gradient elution (mobile phase: methanol/water with 0.1% formic acid).
- Quantification : Monitor product ions (e.g., m/z 268.1545 for this compound) and use internal standard calibration. Limit of detection (LOD) and quantification (LOQ) are typically 100 ng L⁻¹ .
- Validation : Ensure precision (% RSD < 15%) and include quality control standards every 15 samples to monitor carry-over .
Q. How does this compound form in environmental systems, and what are its primary transformation pathways?
- Formation Pathways :
- Biotic : Microbial degradation of metoprolol via oxidative deamination and subsequent oxidation to this compound (MTPA) in hyporheic zone sediments or wastewater treatment systems .
- Abiotic : UV/H₂O₂ advanced oxidation processes (AOPs) generate MTPA through hydroxyl radical-mediated cleavage of metoprolol’s side chain .
- Key Intermediates : α-hydroxymetoprolol (α-HMTP) and TP240 (tentative structure) are co-formed during fungal treatment with Ganoderma lucidum .
Advanced Research Questions
Q. How can experimental designs be optimized to resolve contradictions in this compound degradation efficiency across different matrices (e.g., purified water vs. real wastewater)?
- Experimental Design :
- Matrix Complexity : Use spiked control samples (e.g., hospital wastewater with 15 µM metoprolol) to compare degradation kinetics against purified water setups. Monitor sorption to biomass using fluidized bed bioreactors (FBBs) .
- Data Processing : Employ software like Compound Discoverer 2.0 for automated alignment of retention times (±0.2 min tolerance) and spectral matching against in-house libraries or literature databases .
- Statistical Validation : Apply ANOVA to evaluate % RSD between replicates and use multivariate analysis (e.g., PCA) to identify matrix-driven outliers .
Q. What methodological challenges arise when distinguishing this compound from co-eluting isobaric compounds (e.g., atenolol acid) in environmental samples?
- Resolution Strategies :
- Collision Cross-Section (CCS) Validation : Pair m/z 268.1545 with CCS values (e.g., 168.3 Ų) to differentiate MTPA from atenolol acid .
- Chromatographic Optimization : Adjust pH to >7.0 using ammonium formate buffers to enhance retention time separation on C18 columns .
- Confirmatory Analysis : Validate tentative identifications with reference standards and monitor secondary product ions (e.g., m/z 121.0653 for MTPA) .
Q. How do formulation factors influence the release kinetics of metoprolol salts (e.g., succinate, tartrate) and their conversion to this compound in dissolution studies?
- Kinetic Modeling :
- Dissolution Protocols : Use USP Apparatus II (paddle) at 50 rpm, with sink conditions maintained via 0.1 N HCl or phosphate buffer (pH 6.8) .
- Model Fitting : Compare zero-order, Higuchi, and Korsmeyer-Peppas models. For sustained-release formulations, Higuchi diffusion (R² > 0.95) often dominates .
Data Contradiction Analysis
Q. Why do discrepancies occur in reported half-lives of this compound during fungal biodegradation (e.g., Ganoderma lucidum vs. Trametes versicolor)?
- Critical Factors :
- Enzymatic Specificity : G. lucidum produces lignin-modifying enzymes (LMEs) like laccases, which oxidize MTPA more efficiently than T. versicolor peroxidases .
- Sorption vs. Degradation : Up to 28% of MTPA intermediates adsorb to fungal biomass, reducing apparent degradation rates in liquid-phase measurements .
- Mitigation : Normalize degradation rates to biomass dry weight and use radiolabeled MTPA (¹⁴C tracing) to distinguish sorption from mineralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
